![molecular formula C18H26O3 B1209104 (4R,6R)-6-[2-[(1S,2S,8aR)-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-4-hydroxyoxan-2-one CAS No. 58889-18-2](/img/structure/B1209104.png)
(4R,6R)-6-[2-[(1S,2S,8aR)-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-4-hydroxyoxan-2-one
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Overview
Description
ML-236C is a member of 2-pyranones, a carbobicyclic compound, a member of hexahydronaphthalenes, a polyketide and a secondary alcohol. It has a role as a fungal metabolite, an anticholesteremic drug, an antilipemic drug, an antiatherosclerotic agent, an antimicrobial agent and an EC 1.1.1.34/EC 1.1.1.88 (hydroxymethylglutaryl-CoA reductase) inhibitor.
Scientific Research Applications
Antimicrobial Applications
The compound (4R,6R)-6-[2-[(1S,2S,8aR)-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-4-hydroxyoxan-2-one has been associated with antimicrobial properties in scientific research. Specifically, metabolites structurally similar to this compound have been isolated from the aquatic fungus Delitschia corticola, exhibiting antimicrobial activities against various bacteria and fungi (Sun et al., 2011).
Applications in Polyketide Synthesis
This compound is also relevant in the context of polyketides, a class of secondary metabolites produced by microorganisms and plants, known for their diverse structures and biological activities. A study on desert endophytic fungus Paraphoma sp. revealed the production of polyketides, including structures related to this compound, highlighting the potential of these metabolites in various applications (Li et al., 2018).
Cytoprotective Properties
Another research avenue for this compound is its potential in cytoprotection. Compounds with similar structures have been isolated from the wood of Catalpa ovata and have demonstrated cytoprotective effects against oxidative damage in cells, possibly due to their antioxidant properties (Kil et al., 2018).
properties
CAS RN |
58889-18-2 |
---|---|
Product Name |
(4R,6R)-6-[2-[(1S,2S,8aR)-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-4-hydroxyoxan-2-one |
Molecular Formula |
C18H26O3 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
(4R,6R)-6-[2-[(1S,2S,8aR)-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-4-hydroxyoxan-2-one |
InChI |
InChI=1S/C18H26O3/c1-12-6-7-13-4-2-3-5-17(13)16(12)9-8-15-10-14(19)11-18(20)21-15/h4,6-7,12,14-17,19H,2-3,5,8-11H2,1H3/t12-,14+,15+,16-,17-/m0/s1 |
InChI Key |
NXIASLUNMKAUTN-WFKFIOEPSA-N |
Isomeric SMILES |
C[C@H]1C=CC2=CCCC[C@@H]2[C@H]1CC[C@@H]3C[C@H](CC(=O)O3)O |
SMILES |
CC1C=CC2=CCCCC2C1CCC3CC(CC(=O)O3)O |
Canonical SMILES |
CC1C=CC2=CCCCC2C1CCC3CC(CC(=O)O3)O |
Other CAS RN |
58889-18-2 |
synonyms |
ML 236C ML-236C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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